[2-Fluoro-4-(propan-2-yloxy)phenyl]methanol
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Overview
Description
[2-Fluoro-4-(propan-2-yloxy)phenyl]methanol is an organic compound with the molecular formula C10H13FO2 It is characterized by the presence of a fluorine atom, a propan-2-yloxy group, and a phenylmethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Fluoro-4-(propan-2-yloxy)phenyl]methanol typically involves the reaction of 2-fluoro-4-hydroxybenzaldehyde with isopropyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Acidic catalyst such as sulfuric acid
Solvent: Isopropyl alcohol
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
[2-Fluoro-4-(propan-2-yloxy)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenylmethanol derivatives.
Scientific Research Applications
[2-Fluoro-4-(propan-2-yloxy)phenyl]methanol has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-Fluoro-4-(propan-2-yloxy)phenyl]methanol involves its interaction with specific molecular targets and pathways. The fluorine atom and propan-2-yloxy group contribute to its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [2-Fluoro-4-(methoxy)phenyl]methanol
- [2-Fluoro-4-(ethoxy)phenyl]methanol
- [2-Fluoro-4-(butoxy)phenyl]methanol
Uniqueness
Compared to similar compounds, [2-Fluoro-4-(propan-2-yloxy)phenyl]methanol exhibits unique properties due to the presence of the propan-2-yloxy group
Biological Activity
[2-Fluoro-4-(propan-2-yloxy)phenyl]methanol is an organofluorine compound that has garnered interest in medicinal chemistry due to its unique structural features, including a fluorine atom and a propan-2-yloxy group. This compound is characterized by its potential biological activity, making it a subject of various studies aimed at understanding its interactions with biological systems.
The molecular formula of this compound is C12H15F O2, with a molecular weight of 184.21 g/mol. Its structure includes:
- A hydroxymethyl group (-CH2OH) that enhances reactivity.
- A fluorine atom which typically increases lipophilicity and metabolic stability.
- A propan-2-yloxy group that contributes to its unique chemical properties.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom and propan-2-yloxy group enhances its binding affinity, potentially leading to various biological effects, including:
- Enzyme inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor modulation : It could act as an agonist or antagonist at certain receptors, influencing physiological responses.
In Vitro Studies
Research has indicated that this compound exhibits notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties, inhibiting the growth of certain bacterial strains.
- Cytotoxic Effects : In vitro tests on various cancer cell lines have shown that this compound can induce cytotoxicity, suggesting its potential as an anticancer agent.
- Pharmacokinetics : The lipophilic nature due to the fluorine substitution may enhance its absorption and distribution within biological systems, leading to improved pharmacokinetic profiles.
Case Studies
Several case studies have been documented regarding the biological effects of related compounds:
Synthetic Routes
The synthesis of this compound typically involves:
- Starting Material : 2-fluoro-4-hydroxybenzaldehyde.
- Reagents : Isopropyl alcohol and an acidic catalyst (e.g., sulfuric acid).
- Conditions : The reaction is conducted at temperatures between 60°C and 80°C, resulting in the desired compound through reduction processes.
Properties
IUPAC Name |
(2-fluoro-4-propan-2-yloxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO2/c1-7(2)13-9-4-3-8(6-12)10(11)5-9/h3-5,7,12H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWIBLSBUUVHKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)CO)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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